2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-25-16-13(7-5-9-19-16)15(23)18-10-11-22-17(24)12-6-3-4-8-14(12)20-21-22/h3-9H,2,10-11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASAUDBSOSXMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,2,3]triazin-4-one core, followed by the introduction of the ethoxyethyl chain and subsequent coupling with nicotinamide. Key reagents and conditions include:
Formation of benzo[d][1,2,3]triazin-4-one: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyethyl chain: This step often involves alkylation reactions using ethyl halides in the presence of a base.
Coupling with nicotinamide: The final step typically involves amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzymes or receptors related to its structure.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new polymers or other materials with specific properties.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound distinguishes itself with a nicotinamide group , which may improve hydrogen bonding compared to the simpler acetamide in TAK-041 or alkyl groups in 14a–14n.
Table 2: Physicochemical and Pharmacological Data
Key Observations :
- The trifluoromethoxy group in TAK-041 increases lipophilicity (logP ~3.5), which may contribute to off-target binding or poor pharmacokinetics, whereas the target compound’s ethoxy-nicotinamide substitution balances solubility and membrane permeability .
- The N-ethyl analog (14a) shows moderate activity but lacks the extended aromatic system of the target compound, suggesting reduced target engagement .
Clinical and Developmental Insights
- TAK-041: Despite robust preclinical data for GPR139 agonism, clinical trials for schizophrenia and depression were discontinued in 2023. This highlights the challenge of translating benzo-triazinone activity to human efficacy .
- Target Compound: No clinical data reported. Its structural refinements (e.g., nicotinamide substitution) may address the limitations observed in TAK-041, though this requires validation .
Biological Activity
2-ethoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide, identified by its CAS number 2034325-19-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 296.28 g/mol. The structure features a benzo[d][1,2,3]triazin moiety, which is known for diverse biological properties.
Research indicates that compounds containing the oxo-benzotriazin structure often exhibit significant biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives of benzotriazines have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially treating neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Some studies have suggested that similar compounds possess antimicrobial properties against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Antitumor Effects : There is emerging evidence that compounds with similar structures may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase (AChE) | |
| Antimicrobial | Exhibits activity against bacteria and fungi | |
| Antitumor | Induces apoptosis in cancer cell lines |
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various derivatives of 4-oxobenzo[d][1,2,3]triazin. For example, a study synthesized several derivatives and assessed their inhibitory effects on AChE. The results indicated that modifications to the triazin ring significantly influenced their potency .
In another notable case study, researchers evaluated the antimicrobial efficacy of related compounds against common pathogens such as E. coli and S. aureus. The findings demonstrated promising antibacterial activity, suggesting potential applications in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
